N-(3-methoxypropyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-(3-Methoxypropyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. This structure is characterized by a [1,2,3]triazolo[1,5-a]quinazoline scaffold substituted with a phenyl group at position 3 and a 3-methoxypropylamine moiety at position 5 ().
Properties
IUPAC Name |
N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-25-13-7-12-20-18-15-10-5-6-11-16(15)24-19(21-18)17(22-23-24)14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMIWSROBAYRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or xylene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxypropyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aryl amines in ethanol or xylene under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various N-substituted triazoloquinazolines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the [1,2,3]triazolo[1,5-a]quinazoline scaffold exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this scaffold can inhibit cell proliferation in various cancer cell lines. One study reported the synthesis of several triazoloquinazoline derivatives and evaluated their cytotoxicity against human adenocarcinoma (HT-29) and breast cancer (MDA-MB-231) cell lines. Among these compounds, some exhibited IC50 values as low as 5.33 µM/ml, indicating potent anticancer activity .
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. In particular, compounds derived from the triazoloquinazoline structure have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial activity . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Synthesis of Heterocycles
The synthesis of N-(3-methoxypropyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine often involves innovative synthetic routes that allow for the incorporation of diverse functional groups. Recent advancements include eco-friendly catalytic methods that enhance the yield and purity of synthesized compounds while minimizing environmental impact .
Derivatization Strategies
The ability to modify the triazoloquinazoline core is crucial for optimizing biological activity. Researchers have explored various derivatization strategies to enhance solubility and selectivity towards specific biological targets. For example, the introduction of different substituents on the phenyl ring has been shown to significantly affect the pharmacological profile of these compounds .
Case Study: Anticancer Activity Evaluation
In a detailed study published in a peer-reviewed journal, researchers synthesized a series of triazoloquinazolines and evaluated their anticancer activity using the MTT assay. The results indicated that certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as lead compounds for further development .
Case Study: Antimicrobial Screening
Another research effort focused on assessing the antimicrobial properties of synthesized triazoloquinazolines against various pathogens. The study utilized serial dilution methods to determine minimum inhibitory concentrations (MICs), revealing that several compounds exhibited significant antibacterial effects comparable to standard antibiotics like norfloxacin .
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit MET kinase activity, which plays a role in cell proliferation and survival . The compound may also interact with other enzymes and receptors, contributing to its biological effects .
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
While direct data for N-(3-methoxypropyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine are absent, structurally related compounds show varied activity:
- Thieno-Fused Analogs: Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines (e.g., compounds 4a-i, 5a-o in ) demonstrated moderate growth inhibition (GP = 50–80%) across 60 cancer cell lines, including renal (UO-31) and ovarian cancers .
- Triazoloquinazolines: The [1,2,3]triazolo[1,5-a]quinazoline scaffold (e.g., compound 6a in ) exhibited lower activity (GP = 81.85% in UO-31 cells), suggesting reduced potency compared to thieno-fused analogs .
Pharmacokinetic and Toxicity Considerations
- Metabolism : Sulfonyl and halogenated derivatives () may resist cytochrome P450-mediated oxidation but could form reactive metabolites.
Biological Activity
N-(3-Methoxypropyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Chemical Structure and Synthesis
The compound features a quinazoline core fused with a triazole ring, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that include the formation of the triazole moiety through azide-alkyne cycloaddition or other coupling techniques. Recent advancements in synthetic methodologies have improved yields and reduced environmental impact by utilizing eco-friendly catalysts and solvents .
Anticancer Activity
Numerous studies have investigated the anticancer properties of quinazoline derivatives, including those with triazole modifications. The compound this compound has shown promising results against various cancer cell lines. For instance:
- Cell Proliferation Inhibition : The compound exhibited significant cytotoxicity against human cancer cell lines such as MGC-803 and HCT-116, with IC50 values indicating potent activity .
- Mechanism of Action : It was found to induce apoptosis in cancer cells through the activation of the ERK signaling pathway and regulation of apoptosis-related proteins such as Bax and Bcl-2. This suggests that the compound may trigger programmed cell death effectively .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using DPPH radical scavenging assays. Results indicated that it possesses significant radical scavenging activity, highlighting its potential as an antioxidant agent .
Case Studies
Several case studies have been conducted to explore the biological effects of derivatives related to this compound:
- Study on Apoptosis Induction : A study demonstrated that treatment with this compound led to increased apoptotic cell populations in HCT-116 cells after 24 hours of exposure. Flow cytometry analysis revealed a substantial rise in early and late apoptotic cells compared to control groups .
- Cell Cycle Arrest : Further investigations showed that the compound could effectively halt the cell cycle at the G1 phase in treated cancer cells, which is crucial for preventing tumor growth .
Data Table: Biological Activity Overview
| Biological Activity | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MGC-803 | 12.60 | Apoptosis via ERK pathway |
| Cytotoxicity | HCT-116 | 5.40 | Induction of apoptosis |
| Antioxidant Activity | DPPH Assay | - | Radical scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
